1,3-双((三甲基硅基)乙炔基)苯

描述

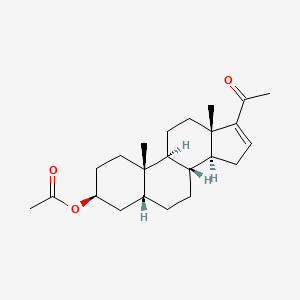

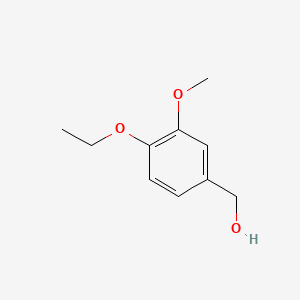

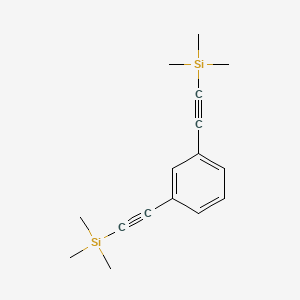

1,3-Bis((trimethylsilyl)ethynyl)benzene is a chemical compound with the molecular formula C16H22Si2 . It is a derivative of benzene, where two of the hydrogen atoms are replaced by (trimethylsilyl)ethynyl groups .

Molecular Structure Analysis

The molecular structure of 1,3-Bis((trimethylsilyl)ethynyl)benzene consists of a benzene ring with (trimethylsilyl)ethynyl groups attached at the 1 and 3 positions . The molecule has a molecular weight of 270.517 Da .Physical And Chemical Properties Analysis

1,3-Bis((trimethylsilyl)ethynyl)benzene has a density of 0.9±0.1 g/cm3, a boiling point of 304.9±38.0 °C at 760 mmHg, and a flash point of 120.9±19.8 °C . It has a molar refractivity of 86.6±0.4 cm3, and a molar volume of 291.5±5.0 cm3 .科学研究应用

Organic Synthesis

1,3-Bis((trimethylsilyl)ethynyl)benzene can be used in organic synthesis for cross-coupling and as protected acetylenics . This compound can be used as a precursor for developing various complex organic compounds.

Material Science

In the field of material science, this compound can be used for polymerizations, click chemistry reactions, or cyclization . These processes are crucial in the development of new materials with unique properties.

Synthesis of Graphdiyne

1,3-Bis((trimethylsilyl)ethynyl)benzene is a starting monomer for synthesizing Graphdiyne (GDY), an emerging carbon allotrope consisting of sp- and sp2-hybrid carbon atoms . GDY has special nonlinear absorption (NLA) properties, which is different from graphene .

Nonlinear Absorption Material

As a starting monomer for synthesizing GDY, 1,3-Bis((trimethylsilyl)ethynyl)benzene also owns the carbon–carbon triple bond (sp-) and the benzene ring (sp2-) structures (similar to GDY), which stimulates us to explore the NLA properties of this compound . It has excellent NLA characteristics in the visible light waveband .

Silicon Carbide Coating

This compound can be used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process . Silicon carbide coating has various applications in electronics, semiconductors, and other industries.

Quantitative NMR Spectroscopy

1,3-Bis((trimethylsilyl)ethynyl)benzene can be used as a secondary standard in quantitative NMR (qNMR) spectroscopy . qNMR is a valuable tool in analytical chemistry for the quantification of unknown compounds.

安全和危害

作用机制

Target of Action

This compound is primarily used in organic synthesis and research

Mode of Action

Similar compounds have been known to react with di (tert -butyl)aluminium hydride by hydroalumination, undergoing addition of one al-h bond to each c-c triple bond .

Result of Action

Given its use in organic synthesis, it is likely that its effects are more pronounced at the chemical level rather than the biological level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Bis((trimethylsilyl)ethynyl)benzene. It should be stored under inert gas, and exposure to air, moisture, and heat should be avoided . These factors can potentially affect the stability of the compound and its reactivity in chemical reactions .

属性

IUPAC Name |

trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZOZZMGMNVKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191557 | |

| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis((trimethylsilyl)ethynyl)benzene | |

CAS RN |

38170-80-8 | |

| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,3-Bis[(trimethylsilyl)ethynyl]benzene in the synthesis of multiarmed polymers?

A1: 1,3-Bis[(trimethylsilyl)ethynyl]benzene acts as a difunctional initiator in the synthesis of multiarmed thienylene–tetrafluorophenylene copolymers []. When reacted with tetrabutylammonium fluoride, the trimethylsilyl groups are removed, generating reactive ethynyl groups. These groups can then initiate the polymerization of monomers like 2-pentafluorophenyl-5-trimethylsilylthiophene, leading to the formation of V-shaped polymers with a central 1,3-phenylene unit connecting two polymer chains [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。